molecular formula C18H16N2O2S B2491663 3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid CAS No. 50677-48-0

3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid

Cat. No. B2491663
CAS RN: 50677-48-0
M. Wt: 324.4
InChI Key: JUDBPWPPVSRQPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid involves several key steps, including the N-arylation of imidazoles and the reaction of phenols with propiolic acid. For instance, Liu et al. (2014) demonstrated that 3-(Diphenylphosphino)propanoic acid can efficiently catalyze the N-arylation of imidazoles with aryl iodides, achieving yields up to 98% (Liu et al., 2014). Additionally, Hattan et al. (2013) described the synthesis of related compounds, such as 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, through modified methods for the reaction of phenols with propiolic acid and propiolate esters (Hattan et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid and its derivatives has been elucidated using spectroscopic techniques and X-ray crystallography. Kumarasinghe et al. (2009) provided insights into the molecular structure of related compounds through single-crystal X-ray analysis, highlighting the importance of hydrogen bonding and weak C-H...A interactions in determining molecular conformation (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid derivatives are complex, with regioselectivity playing a crucial role. Aouad et al. (2008) explored the reactions of 4,5-diphenylimidazole-2-thione with 1-chloro-2,3-epoxy-propane and 1-bromo-propene, demonstrating efficient precursors for imidazo[2,1-b]thiazine and thiazole under microwave and solid support conditions (Aouad et al., 2008).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ligand Efficiency in Copper-Catalyzed Reactions: 3-(Diphenylphosphino)propanoic acid, a related compound, has been shown to be an efficient ligand in copper-catalyzed C-N coupling reactions, demonstrating high yields in the N-arylation of imidazoles (Liu et al., 2014).
  • Role in Novel Bisphosphonates Synthesis: In the synthesis of new bisphosphonates for bone-imaging agents, a compound similar to 3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid was used as a ligand, indicating potential applications in medical imaging (Makris et al., 2016).

Biochemical Applications

  • Fluorescent Imidazole-based Chemosensors: Related imidazole derivatives were found to be effective luminescent sensors for the detection of cyanide and mercury ions, suggesting potential use in environmental monitoring (Emandi et al., 2018).

Future Directions

The future directions for research on “3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid” and similar compounds could involve exploring their potential biological activities, as imidazole compounds are known to exhibit a broad range of such activities . Additionally, further studies could focus on developing new synthetic routes for imidazole and their derived products .

properties

IUPAC Name

3-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-15(22)11-12-23-18-19-16(13-7-3-1-4-8-13)17(20-18)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDBPWPPVSRQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SCCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid

Citations

For This Compound
1
Citations
M Kobayashi, T Kinjo, Y Koseki… - Journal of chemical …, 2014 - ACS Publications
The emergence of multidrug-resistant Staphylococcus aureus (S. aureus) makes the treatment of infectious diseases in hospitals more difficult and increases the mortality of the patients. …
Number of citations: 31 pubs.acs.org

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